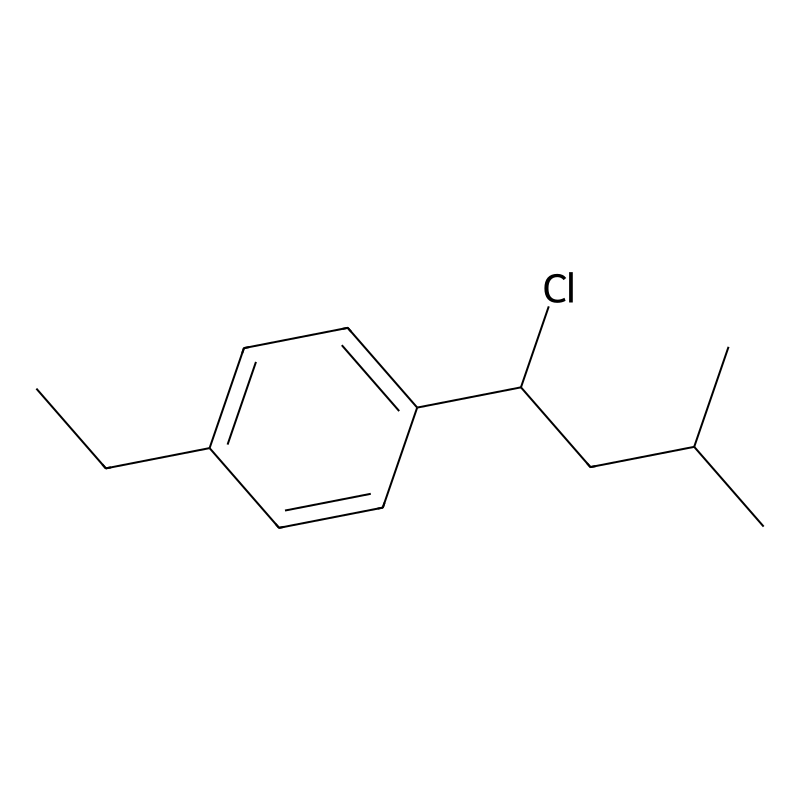1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene is an organic compound with the molecular formula . It features a chlorinated alkyl group attached to a benzene ring, specifically at the para position relative to an ethyl substituent. The structure can be visualized as a benzene ring bonded to a 1-chloro-3-methylbutyl group and an ethyl group. This compound is significant in organic synthesis and pharmaceutical applications due to its unique structure and properties.
There is no documented information regarding a specific mechanism of action for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene in biological systems or its interaction with other compounds.
- The presence of chlorine suggests potential for irritation or corrosive effects.
- Organic compounds like this can be flammable and should be handled with appropriate precautions.
Currently Available Information:
Potential Research Areas:
Due to the presence of a chlorine atom and a branched alkyl chain, 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene could be of interest for research in a few areas:
- Synthesis of new materials: The molecule's structure suggests potential applications as a building block for the synthesis of more complex molecules with desired properties.
- Study of chlorinated hydrocarbon interactions: The chlorine atom might be relevant for studies on the environmental behavior or biological interactions of chlorinated hydrocarbons.
- Electrophilic Substitution: The presence of the chlorine atom can direct electrophiles to the ortho and para positions on the benzene ring.
- Nucleophilic Substitution: Under certain conditions, the chlorine can be replaced by nucleophiles, leading to the formation of different alkylated or substituted products.
For instance, reactions with sodium hydroxide can lead to hydrolysis or substitution reactions that modify the alkyl chain or the aromatic system .
Several synthetic routes can be employed to produce 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene:
- Alkylation Reactions: Starting from 4-ethylbenzene, one can perform an alkylation using appropriate chlorinated alkane under Friedel-Crafts conditions, often utilizing aluminum chloride as a catalyst.
- Chlorination: Chlorination of 1-(3-methylbutyl)-4-ethylbenzene using chlorine gas or other chlorinating agents can yield the desired compound.
- Grignard Reactions: Reaction of a Grignard reagent derived from 4-ethylbenzene with a suitable chlorinated alkane may also yield this compound.
These methods highlight the versatility in synthesizing chlorinated aromatic compounds .
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene finds applications in:
- Pharmaceuticals: As an intermediate in the synthesis of various drugs.
- Agricultural Chemicals: Potential use in agrochemicals for pest control or as growth regulators.
- Material Science: In the development of polymers or other materials requiring specific chemical functionalities.
The unique properties conferred by its chlorinated structure make it valuable in these fields .
Several compounds share structural similarities with 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-3-methylbenzene | Simpler structure, less bulky | |
| 1-Chloro-4-methylbenzene | Similar halogenated structure | |
| 1-Chloro-2-methylbutane | Aliphatic with chlorination | |
| 4-Ethylphenol | Hydroxyl group instead of chlorine |
Uniqueness
The uniqueness of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene lies in its combination of both a chlorinated alkyl chain and an ethyl group on the aromatic system, which may confer distinct chemical reactivity and biological properties compared to simpler chlorinated benzenes or other substituted phenols. This complexity allows for diverse applications in chemistry and industry .








